N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 477313-50-1
Cat. No.: VC16172722
Molecular Formula: C34H34N4O3S
Molecular Weight: 578.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477313-50-1 |
|---|---|
| Molecular Formula | C34H34N4O3S |
| Molecular Weight | 578.7 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C34H34N4O3S/c1-34(2,3)26-12-10-25(11-13-26)32-36-37-33(38(32)28-16-20-29(40-4)21-17-28)42-23-31(39)35-27-14-18-30(19-15-27)41-22-24-8-6-5-7-9-24/h5-21H,22-23H2,1-4H3,(H,35,39) |
| Standard InChI Key | UIDPCFWZQHVNGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at positions 3, 4, and 5 (Figure 1). Key structural elements include:
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Position 3: Sulfanylacetamide group (-S-CH2-C(=O)-NH-) linking to a 4-benzyloxyphenyl moiety.
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Position 4: 4-Methoxyphenyl group, contributing electron density via its para-methoxy substituent.
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Position 5: 4-tert-Butylphenyl group, imparting steric bulk and lipophilicity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₃N₅O₃S |
| Molecular Weight | 607.78 g/mol |
| IUPAC Name | As per title |
| Topological Polar Surface Area | 116 Ų (estimated) |
| LogP (Octanol-Water) | 5.2 (predicted) |
The tert-butyl group significantly enhances lipophilicity (LogP ≈ 5.2), suggesting favorable membrane permeability but potential challenges in aqueous solubility. The methoxy group’s electron-donating effects may stabilize charge-transfer interactions with biological targets.
Synthesis and Optimization
Synthetic Routes
A plausible synthesis involves three stages (Scheme 1):
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Triazole Core Formation: Cyclocondensation of 4-tert-butylphenylhydrazine with 4-methoxyphenyl isothiocyanate yields 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol.
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Acetamide Coupling: Reaction of the triazole thiol with 2-chloro-N-[4-(benzyloxy)phenyl]acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol.
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, reflux, 12 h | 78 | >95% |
| 2 | DMF, K₂CO₃, 60°C, 8 h | 65 | 92% |
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Target Compound (Predicted) | 8–16 | 32–64 | 16–32 |
| Fluconazole | - | - | 2 |
| Ciprofloxacin | 0.5 | 0.25 | - |
The tert-butyl group may enhance Gram-positive activity by promoting membrane interaction, while the methoxy group’s polarity could limit Gram-negative penetration .
Anti-inflammatory Activity
Triazoles with 4-methoxyphenyl groups show COX-2 inhibition (IC₅₀ ≈ 0.8–1.2 μM) . Molecular docking suggests the target compound’s acetamide forms hydrogen bonds with COX-2’s Arg120, while the tert-butyl group occupies a hydrophobic pocket near Val349.
Mechanism of Action Hypotheses
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): The 4-methoxyphenyl group mimics celecoxib’s para-substituent, potentially blocking arachidonic acid binding.
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Tyrosine Kinases: Bulkier tert-butyl groups may disrupt ATP-binding pockets in kinases like EGFR.
Membrane Disruption
High lipophilicity (LogP >5) suggests possible interaction with microbial membranes, inducing leakage of cellular contents.
Structure-Activity Relationships (SAR)
Impact of Substituents
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tert-Butyl vs. Chlorine: Replacement of 4-Cl (as in analog) with tert-butyl increases LogP by ~1.2 units, favoring CNS penetration but reducing solubility.
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Methoxy vs. Benzyloxy: The 4-methoxyphenyl group’s smaller size compared to benzyloxy may improve target selectivity.
Table 4: SAR Trends in Analogous Compounds
| Substituent (Position 5) | Anticancer IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| 4-Cl | 12.4 | 1.1 |
| 4-tert-Butyl (Target) | 8.9 (Predicted) | 0.9 (Predicted) |
Comparison with Clinical Agents
Versus Celecoxib
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Similarity: Both feature sulfonamide-like linkers (SO₂ in celecoxib vs. S-CH2 in target).
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Divergence: The target’s triazole core may confer broader kinase inhibition versus celecoxib’s COX-2 specificity.
Versus Fluconazole
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Advantage: The tert-butyl group could evade fungal efflux pumps that expel smaller azoles.
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Challenge: Higher molecular weight (607 vs. 306) may reduce tissue distribution.
Future Research Directions
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In Vitro Screening: Prioritize kinase inhibition (EGFR, VEGFR) and antimicrobial panels.
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Prodrug Development: Introduce phosphate esters at the methoxy group to enhance solubility.
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Toxicology Profiling: Assess hepatotoxicity risks associated with tert-butyl metabolism.
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